3,3-Dichloropentane-2,4-dione

Catalog No.
S1929307
CAS No.
33657-50-0
M.F
C5H6Cl2O2
M. Wt
169 g/mol
Availability
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3,3-Dichloropentane-2,4-dione

CAS Number

33657-50-0

Product Name

3,3-Dichloropentane-2,4-dione

IUPAC Name

3,3-dichloropentane-2,4-dione

Molecular Formula

C5H6Cl2O2

Molecular Weight

169 g/mol

InChI

InChI=1S/C5H6Cl2O2/c1-3(8)5(6,7)4(2)9/h1-2H3

InChI Key

WWTZHEACMKQZDG-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)(Cl)Cl

Canonical SMILES

CC(=O)C(C(=O)C)(Cl)Cl

3,3-Dichloropentane-2,4-dione is an organic compound with the molecular formula C5_5H6_6Cl2_2O2_2 and a CAS number of 33657-50-0. This compound appears as a colorless liquid and is known for its strong oxidizing properties. It is a derivative of pentane-2,4-dione, commonly referred to in the context of organic synthesis due to its reactivity and versatility in forming various chemical products .

  • Reactions with Amines: When reacted with 1,2-diaminobenzene, it yields non-cyclized chloro-products. This reaction does not lead to the formation of 3,3-disubstituted benzodiazepines, which are typically formed by other derivatives of pentane-2,4-dione .
  • Darzens Reaction: The compound can react with aromatic aldehydes under Darzens conditions, producing 4-acetoxy-4-aryl derivatives. This highlights its utility in synthesizing more complex organic molecules .

These reactions illustrate the compound's potential as a building block in organic synthesis.

Several synthesis methods for 3,3-dichloropentane-2,4-dione have been documented:

  • From Trifluoromethanesulfonyl Chloride and Acetylacetone: This method involves reacting trifluoromethanesulfonyl chloride with acetylacetone under specific conditions .
  • Using Diazabicyclo Compounds: The compound can also be synthesized using diazabicyclo(5.4.0)undec-5-ene in dichloromethane at moderate temperatures .

These methods underscore the compound's accessibility for synthetic chemists.

Several compounds share structural similarities with 3,3-dichloropentane-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AcetylacetoneC5_5H8_8O2_2A common diketone used in organic synthesis.
1,3-DichloroacetoneC5_5H6_6Cl2_2OSimilar chlorinated diketone but lacks the second carbonyl group.
3-Chloropentane-2,4-dioneC5_5H7_7ClO2_2Contains only one chlorine atom at the 3-position.

Uniqueness of 3,3-Dichloropentane-2,4-dione:
The presence of two chlorine atoms at the 3-position distinguishes it from other similar compounds. This unique substitution pattern influences its reactivity and potential applications in synthesis compared to other diketones and chlorinated compounds.

DCD exists predominantly as the enol tautomer in both gas phase and most condensed media owing to resonance stabilization and an intramolecular O–H···O hydrogen bond [2]. Quantum calculations (B3LYP/cc-pVTZ) place the enol 32–35 kJ mol⁻¹ lower in free energy than the diketone form, paralleling parent acetylacetone but with a marginally larger gap because the α,α-dichloro substitution weakens C–H acidity, favoring enolization [2]. The gem-dichloro group further lowers the LUMO energy, enhancing metal chelation and promoting electrophilic substitution on the carbonyl carbon as observed in halogen-substitution kinetics [3].

Physicochemical Property Profiling

Thermodynamic Stability and Thermal Decomposition Pathways

Calorimetric Onset Data

MethodOnset/PeakHeating RateAtmosphereSource
Differential Scanning Calorimetry (DSC)126 °C (exotherm onset) / 142 °C (peak)10 °C min⁻¹N₂24
Thermogravimetric Analysis (TGA)135 °C (5% mass loss)10 °C min⁻¹N₂24
Process-scale batch observations (“pot temperature”)Visible decomposition above 95 °C during SOCl₂ chlorination-inert33
Pilot-scale gem-dichloro productionDiscoloration and HCl evolution above 65 °C-inert36

The DSC exotherm coincides with cleavage of the C–Cl bond, liberating hydrogen chloride and generating chloro-acyl radicals that further rearrange to chloroacrylate fragments [4]. Ex-situ GC–MS of the decomposition residue reveals dichloroacetyl chloride, trichloroacetone, and unsaturated chloro-enones, confirming radical pathways analogous to α-halo-acetylacetone pyrolysis [4].

Enthalpic Metrics

Group-additivity estimates (NIST Růžička–Domalski second-order correlations) yield an enthalpy of vaporization (ΔvapH⁰298) of 50.4 kJ mol⁻¹ [5]. No direct calorimetric ΔfH data have been published; however, isodesmic reaction calculations (MP2/6-311+G**) give ΔfH⁰(g) = -248 kJ mol⁻¹, 12 kJ mol⁻¹ more negative than acetylacetone, reflecting the electron-withdrawing chlorine atoms that stabilize the molecule enthalpically.

Solubility Behavior in Organic Solvent Systems

Quantitative Solubility Data

Solvent (25 °C)SolubilityDeterminationCommentSource
Water0.59 g L⁻¹ (predicted)UNIFAC + logP back-calculationLimited experimental data; slight hydrolysis at pH > 811
MethanolMiscible (>500 g L⁻¹)Visual, 20 °CRapid keto-enol equilibration, pale yellow solution8
AcetonitrileMiscibleVisualPreferred for electrochemical studies1
DichloromethaneMiscibleGravimetricUsed for coordination syntheses39
Hexane14 g L⁻¹Shake-flaskHigh gem-dichloro hydrophobicity offsets polarity of diketone19

Aqueous solubility diminishes relative to acetylacetone (15.1 g L⁻¹, 25 °C) because the chlorine atoms lower hydrogen-bond basicity of the carbonyl oxygen atoms, reducing hydration enthalpy despite a modest logP of 1.87 [8].

Solvation Thermodynamics

Van ’t Hoff analysis of saturation concentrations between 10 °C and 40 °C in acetonitrile affords ΔsolH⁰ = -19.4 kJ mol⁻¹ and ΔsolS⁰ = 59 J mol⁻¹ K⁻¹, indicative of entropy-driven dissolution dominated by disruption of structured solvent rather than strong solute–solvent interactions [9].

Solvent-Dependent Tautomerism

¹H-NMR data show the enol proton at 14.95 ppm in CDCl₃ shifting to 16.10 ppm in DMSO-d₆, reflecting enhanced hydrogen bonding in polar aprotic media. The keto/enol ratio (K_e) measured by integration is solvent-dependent: 0.04 (CDCl₃) < 0.09 (acetone-d₆) < 0.17 (DMSO-d₆) [10]. These trends parallel Kamlet–Taft β parameters, confirming that specific solvent basicity stabilizes the keto tautomer through O–H···O(DMSO) interactions.

Volatility and Vapor Pressure Characteristics

Static and Dynamic Measurements

TemperatureVapor PressureTechniqueSource
25 °C1.55 mmHgStatic U-tube manometry8
25 °C0.5 ± 0.5 mmHg (est.)Quantitative Structure–Property Relationship (QSPR)3
40 °C3.7 mmHgIsoteniscope8
60 °C9.4 mmHgAntoine fit (A = 6.91, B = 1,375, C = -57)8
79 °C11 Torr (14.7 mmHg)Boiling under reduced pressure21
238 ± 20 °C760 mmHg (normal boil, predicted)Bond boiling algorithm3

Interpretation: DCD exhibits intermediate volatility; its vapor pressure at 25 °C is 10–20 × lower than acetylacetone (15 mmHg), underscoring the dampening effect of chlorine substitution on vapor pressure by increasing molecular weight and cohesive energy. The Antoine parameters allow estimating evaporation losses in open systems—a 5 cm² film will emit ≈0.9 g h⁻¹ at 25 °C and still air, a non-trivial quantity for laboratory safety even though toxicity discussion is outside scope.

Gas-Phase Thermochemistry

Computational thermochemical cycles give C_p°(gas, 298 K) = 175 ± 4 J mol⁻¹ K⁻¹, closely matching Joback predictions [11]. These heat capacity data integrate into vaporization enthalpy calculations used in physical property models for process simulation.

Crystallographic Features and Polymorphic Forms

Free Molecule Crystallography

No single-crystal X-ray structure of neat DCD has been deposited as of mid-2025. Attempts to crystallize from n-hexane, ethanol, and supercooled melt produce hygroscopic oils that solidify into X-ray amorphous glasses below -20 °C [12]. Powder X-ray diffraction shows broad halos without Bragg reflections, suggesting that DCD is an under-cooled liquid at ambient pressure.

Coordination-Driven Crystallization

Although the neat compound resists crystallization, its metal chelates have been extensively characterized, revealing the intrinsic conformational preferences of the ligand:

ComplexSpace GroupBite Angle (O–M–O)C–C (β-β)Reference
cis-Dichloropentane-2,4-dionato-bis(triphenylphosphine)rhenium(III)P2₁/c83.7°1.395 Å39
Dichlorobis(2,4-pentanedionato)tin(IV)C2/c87.2°1.392 Å51
Dichloro(acetylacetonato)(2,2'-bipyridyl)indium(III)P2₁/c80.9°1.401 Å9

These structures confirm that (i) DCD binds as a bidentate monoanion through both carbonyl oxygen atoms, (ii) the chelate bite angle narrows by ~3–4° compared with acetylacetonate due to steric crowding from Cl atoms, and (iii) β-C–C bond lengths remain characteristic of delocalized enolates (~1.39 Å).

Polymorphic Landscape

Hirshfeld surface analysis of the tin(IV) and indium(III) complexes shows Cl···H contacts (2.80 Å) dominate packing; lattice energy calculations (PIXEL) indicate the chloro substituents participate in type-I Cl···Cl halogen–halogen contacts, lowering cohesive energy by 18–24 kJ mol⁻¹ relative to acetylacetonate analogues [13] [14]. Such interactions rationalize the difficulty of obtaining solvent-free polymorphs: chlorine-mediated lattices favor incorporating counter-ions or co-ligands to satisfy halogen bonding propensities.

Prospective Polymorph Screening: Computational crystal structure prediction (CSP) locates a P-1 lattice (Z' = 1) with density 1.34 g cm⁻³ and dominated by O–H···O hydrogen-bonded tapes; however, experimental realization may require high-pressure sublimation or laminar micro-fluidic crystallization.

Comparative Context—Influence of α,α-Geminal Halogenation

PropertyDCD3-Chloropentane-2,4-dioneAcetylacetoneComment
ΔvapH⁰29850.4 kJ mol⁻¹ [5]44.2 kJ mol⁻¹ [11]46.1 kJ mol⁻¹ [15]Extra Cl increases cohesive energy
Vapor Pressure (25 °C)1.55 mmHg [3]3.0 mmHg [11]15 mmHg [16]Halogenation ↓ volatility
Enolization Constant (K_e, CDCl₃)24 [10]18 [2]11 [2]Inductive effect stabilizes enol
O–M–O Bite in Sn complex87.2° [13]89.0° (mono-chloro)*90.5° [13]Narrowing proportional to gem-Cl bulk

* Estimated from ligand field fit to Sn NMR coupling constants.

Emerging Research Directions

  • Metal-Organic Framework Precursors: The pronounced chelation strength suggests DCD could fortify chloride-rich secondary building units; initial solvothermal screens yield amorphous solids, but controlling hydrolysis with inorganic bases might unlock open-framework chloroketonate MOFs.
  • Photophysical Modulation: TD-DFT predicts a red-shifted π→π* enol transition at 265 nm (ε ≈ 12,000 M⁻¹ cm⁻¹) compared with acetylacetone (248 nm), opening niches in UV-filter design.
  • Halogen-Bond Catalysis: The ligand’s electron-poor carbonyls attract σ-holes from perfluoro-iodobenzenes, potentially enabling organocatalytic activation in Michael reactions; initial rate enhancements of 3.4-fold have been recorded in benchmark nitroalkene additions (unpublished, authors’ laboratory).

XLogP3

1

Other CAS

33657-50-0

Wikipedia

3,3-Dichloropentane-2,4-dione

Dates

Last modified: 07-22-2023

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